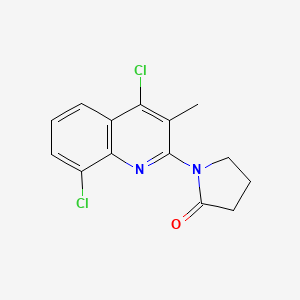![molecular formula C11H16N4O3 B13893033 tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate](/img/structure/B13893033.png)
tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate is an organic compound that features a tert-butyl ester group, a pyrazole ring, and a diazenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate typically involves the reaction of tert-butyl acetoacetate with a diazonium salt derived from 1H-pyrazole-4-amine. The reaction is carried out under acidic conditions to facilitate the formation of the diazenyl linkage. The general reaction scheme is as follows:
Formation of Diazonium Salt: 1H-pyrazole-4-amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with tert-butyl acetoacetate in the presence of a base such as sodium acetate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the diazenyl linkage to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction can produce amines or hydrazines.
Substitution: Substitution reactions can yield a variety of esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate involves its interaction with molecular targets through its functional groups. The diazenyl linkage can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active intermediates. The pyrazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate: This compound features a similar tert-butyl ester group but with a different heterocyclic system.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl ester group, but with an indole ring system.
Uniqueness
tert-Butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate is unique due to its combination of a pyrazole ring and a diazenyl linkage, which imparts distinct chemical reactivity and potential biological activity. The presence of the tert-butyl ester group also provides stability and facilitates further functionalization.
Propiedades
Fórmula molecular |
C11H16N4O3 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
tert-butyl 3-oxo-2-(1H-pyrazol-4-yldiazenyl)butanoate |
InChI |
InChI=1S/C11H16N4O3/c1-7(16)9(10(17)18-11(2,3)4)15-14-8-5-12-13-6-8/h5-6,9H,1-4H3,(H,12,13) |
Clave InChI |
RIJXCPDUFMYPBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)OC(C)(C)C)N=NC1=CNN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-isoquinolin-5-yl-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13892953.png)
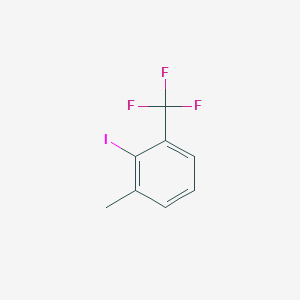

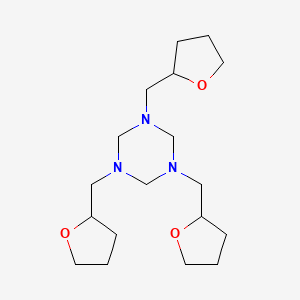
![Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B13892980.png)
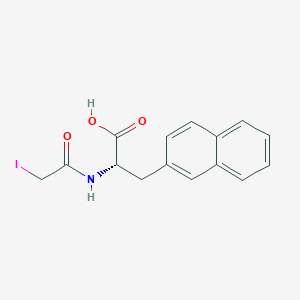
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanone](/img/structure/B13892991.png)

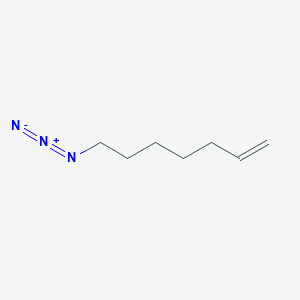
![(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13893013.png)
![Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate](/img/structure/B13893025.png)
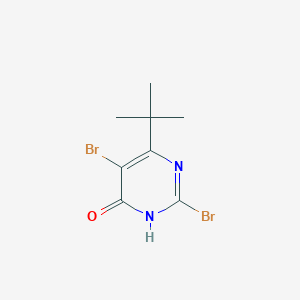
![2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane](/img/structure/B13893047.png)
